Lipophilicity vs. Unsubstituted Analog
The predicted octanol-water partition coefficient (LogP) for 3-(5-bromothiophen-2-yl)-2,2-dimethylpropanoic acid is 3.1639, compared to 2.4014 for the unsubstituted analog 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid . The bromine substituent increases LogP by 0.7625 units, corresponding to an approximately 5.8‑fold higher theoretical partition coefficient.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.1639 |
| Comparator Or Baseline | Unsubstituted analog: 2,2-dimethyl-3-(thiophen-2-yl)propanoic acid; LogP = 2.4014 |
| Quantified Difference | ΔLogP = +0.7625 |
| Conditions | Computational prediction (method not specified) as reported in vendor technical datasheet |
Why This Matters
Higher LogP indicates increased lipophilicity, which can enhance passive membrane permeability and alter distribution profiles in biological systems, making the brominated derivative preferable for CNS-targeted or cell‑penetrant compound libraries.
